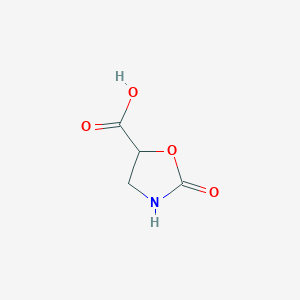

2-Oxo-1,3-oxazolidine-5-carboxylic acid

説明

特性

IUPAC Name |

2-oxo-1,3-oxazolidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO4/c6-3(7)2-1-5-4(8)9-2/h2H,1H2,(H,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQZGBLSWNNLFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,3-oxazolidine-5-carboxylic acid typically involves the condensation of amino alcohols with carboxylic acids. One common method includes the use of boronic acid catalysts to facilitate the dehydration process. For instance, the condensation of amino alcohols with carboxylic acids in the presence of 3-nitrophenylboronic acid as a catalyst in refluxing xylene can yield the desired oxazolidine product .

Industrial Production Methods: Industrial production of 2-Oxo-1,3-oxazolidine-5-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions: 2-Oxo-1,3-oxazolidine-5-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

Reduction: Reduction reactions can convert it into oxazolidines.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinones, while reduction can produce oxazolidines.

科学的研究の応用

Pharmaceutical Development

2-Oxo-1,3-oxazolidine-5-carboxylic acid has been investigated for its potential therapeutic properties. It serves as an intermediate in synthesizing biologically active compounds, including oxazolidinone antibiotics known for their effectiveness against Gram-positive bacteria. The compound's derivatives have shown promising antimicrobial and anticancer activities.

Case Study: Anticancer Activity

Recent studies have demonstrated that derivatives of 2-Oxo-1,3-oxazolidine-5-carboxylic acid exhibit structure-dependent anticancer activity against A549 human lung adenocarcinoma cells. Specifically, compounds modified with free amino groups displayed significant cytotoxic effects while maintaining low toxicity toward non-cancerous cells .

Industrial Applications

In industrial chemistry, 2-Oxo-1,3-oxazolidine-5-carboxylic acid is used in the production of polymers and resins. Its ability to undergo various chemical transformations makes it suitable for developing new materials with specific properties.

Table 1: Industrial Uses of 2-Oxo-1,3-oxazolidine-5-carboxylic Acid

| Application Area | Description |

|---|---|

| Polymer Production | Used as a monomer or additive to enhance material properties. |

| Coatings | Acts as a curing agent in resin formulations. |

| Adhesives | Enhances adhesion properties due to its reactive functional groups. |

Biological Research

The compound is utilized in studying enzyme mechanisms and as a building block for biologically active molecules. Its interaction with enzymes can provide insights into metabolic pathways and potential drug targets.

Mechanism of Action

2-Oxo-1,3-oxazolidine-5-carboxylic acid can act as an enzyme inhibitor or modulator by binding to active sites on enzymes, thus influencing biochemical processes .

作用機序

The mechanism of action of 2-Oxo-1,3-oxazolidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its unique structure allows it to bind to active sites of enzymes, thereby altering their activity and influencing metabolic pathways.

類似化合物との比較

Comparative Data Table

生物活性

2-Oxo-1,3-oxazolidine-5-carboxylic acid is a heterocyclic compound notable for its oxazolidine ring structure, which includes a carbonyl group and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential applications in pharmaceuticals, particularly as an analgesic and antimicrobial agent.

The molecular formula of 2-Oxo-1,3-oxazolidine-5-carboxylic acid is C7H7NO3, with a molecular weight of approximately 155.14 g/mol. Its structure contributes to its reactivity and biological activity, particularly its ability to participate in various chemical reactions such as condensation with amines or alcohols to form amides or esters.

2-Oxo-1,3-oxazolidine-5-carboxylic acid exhibits significant biological activities, primarily through its interactions with various molecular targets:

- Sodium Channel Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of sodium channels, specifically the Na v 1.8 channel, which is involved in pain signaling pathways. This suggests potential applications in pain management therapies .

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, although further research is necessary to fully elucidate its spectrum of activity against different pathogens.

- Anti-inflammatory Properties : Structural features of the compound may contribute to anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the structure of 2-Oxo-1,3-oxazolidine-5-carboxylic acid can significantly alter its biological activity. For instance, variations in substituents on the oxazolidine ring can enhance binding affinity to biological targets and improve pharmacological profiles.

Study on Pain Management

A study investigated the efficacy of 2-Oxo-1,3-oxazolidine-5-carboxylic acid as a Na v 1.8 inhibitor. The results demonstrated a dose-dependent inhibition of sodium currents in neuronal cells, suggesting that this compound could be developed into a therapeutic agent for neuropathic pain management .

Antimicrobial Evaluation

In another study, derivatives of 2-Oxo-1,3-oxazolidine-5-carboxylic acid were screened for antimicrobial activity against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects on Gram-positive bacteria, highlighting the potential for developing new antibiotics based on this scaffold.

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-Oxo-1,3-oxazolidine-5-carboxylic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Cyclobutyl-2-oxo-1,3-oxazolidine-5-carboxylic acid | Contains a cyclobutyl group | Enhanced stability due to ring strain |

| 2-Oxo-5-phenyloxazolidine | Phenyl substitution at position 5 | Increased lipophilicity affecting bioavailability |

| Trans-4-(1-Naphthyl)-2-oxo-1,3-oxazolidine | Naphthyl moiety enhances aromatic interactions | Potential for unique pharmacological profiles |

These compounds exhibit variations in biological activity and chemical reactivity due to their distinct substituents and structural configurations.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-oxo-1,3-oxazolidine-5-carboxylic acid derivatives?

- Methodological Answer : A common route involves hydrolysis of ethyl 4-(naphthalen-1-yl)-2-oxooxazolidine-5-carboxylate using aqueous LiOH (6 equiv.) under mild conditions (stirring for 2.5 h at room temperature). The product is isolated via pH adjustment (pH 6–7) and recrystallized from methanol-water, yielding 93% purity .

- Key Reaction Parameters :

| Reagent | Equiv. | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| LiOH | 6 | H₂O | 2.5 | 93 |

Q. How is X-ray crystallography utilized to determine the molecular structure of 2-oxo-1,3-oxazolidine-5-carboxylic acid derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with a Bruker SMART 4K CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) is employed. Refinement using SHELXL (via SHELXTL suite) reveals orthorhombic symmetry (space group Pbca) with unit cell parameters a = 8.7159 Å, b = 12.817 Å, c = 20.737 Å, and Z = 7. Hydrogen-bonding networks (N–H⋯O, O–H⋯O) stabilize the crystal lattice, forming 1D tapes along [010] .

Q. What spectroscopic techniques are critical for characterizing the functional groups in this compound?

- Methodological Answer :

- FT-IR : Identifies carbonyl (C=O) stretches (1700–1750 cm⁻¹) and carboxylic acid O–H vibrations (2500–3300 cm⁻¹).

- NMR : ¹H NMR reveals methylene protons (δ ~4.0–4.5 ppm) in the oxazolidinone ring, while ¹³C NMR confirms the carboxylic acid carbon (δ ~170 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in hydrogen-bonding patterns across polymorphic forms of 2-oxo-1,3-oxazolidine-5-carboxylic acid?

- Methodological Answer : Graph-set analysis (Bernstein et al., 1995) classifies hydrogen-bonding motifs (e.g., R₂²(8) rings). Comparative Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O⋯H/N⋯H contacts) across polymorphs. Discrepancies in packing efficiency or solvent inclusion may explain variations .

Q. What experimental design strategies optimize crystallization for high-resolution structural studies?

- Methodological Answer :

- Solvent Screening : Use mixed solvents (e.g., CH₃OH–H₂O) to enhance solubility and nucleation.

- Temperature Gradients : Slow cooling (0.5°C/h) promotes single-crystal growth.

- Additives : Co-crystallization with hydrogen-bond donors (e.g., urea) improves lattice stability .

Q. How do computational methods predict the reactivity of the oxazolidinone ring in catalytic applications?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites. Molecular dynamics simulations model ring-opening pathways under acidic/basic conditions .

Data Contradiction Analysis

Q. Why do reported yields vary in the synthesis of 2-oxo-1,3-oxazolidine-5-carboxylic acid derivatives?

- Methodological Answer : Discrepancies arise from:

- pH Control : Over-acidification (<6) during workup precipitates impurities.

- Recrystallization Solvents : Polar protic solvents (e.g., ethanol) may reduce yield vs. methanol-water .

- Mitigation : Optimize stoichiometry (LiOH:substrate ≥ 6:1) and monitor pH with calibrated electrodes.

Advanced Characterization Techniques

Q. What role do non-covalent interactions play in stabilizing the crystal lattice?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。